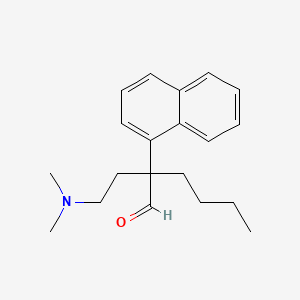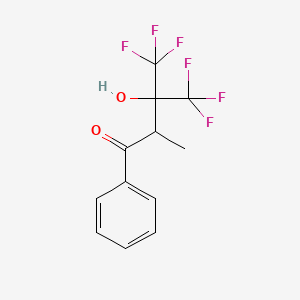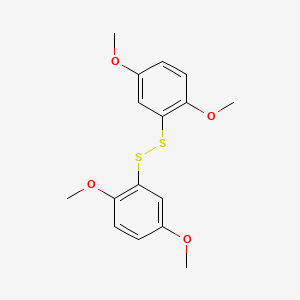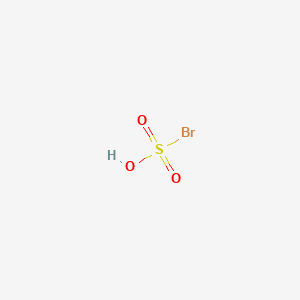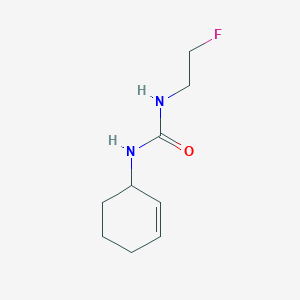
1-Cyclohex-2-en-1-yl-3-(2-fluoroethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohex-2-en-1-yl-3-(2-fluoroethyl)urea is a chemical compound with the molecular formula C9H15FN2O It is characterized by a cyclohexene ring attached to a urea moiety, with a fluoroethyl group as a substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohex-2-en-1-yl-3-(2-fluoroethyl)urea typically involves the reaction of cyclohex-2-en-1-amine with 2-fluoroethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, at a temperature range of 0-25°C. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyclohex-2-en-1-yl-3-(2-fluoroethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the cyclohexene ring.
Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Amines, thiols, sodium hydride (NaH)
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced compounds with saturated cyclohexane rings.
Substitution: Substituted urea derivatives with various nucleophiles replacing the fluorine atom.
Applications De Recherche Scientifique
1-Cyclohex-2-en-1-yl-3-(2-fluoroethyl)urea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-Cyclohex-2-en-1-yl-3-(2-fluoroethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Cyclohex-2-en-1-yl-3-(2-chloroethyl)urea
- 1-Cyclohex-2-en-1-yl-3-(2-bromoethyl)urea
- 1-Cyclohex-2-en-1-yl-3-(2-iodoethyl)urea
Uniqueness
1-Cyclohex-2-en-1-yl-3-(2-fluoroethyl)urea is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable molecule for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
33021-76-0 |
|---|---|
Formule moléculaire |
C9H15FN2O |
Poids moléculaire |
186.23 g/mol |
Nom IUPAC |
1-cyclohex-2-en-1-yl-3-(2-fluoroethyl)urea |
InChI |
InChI=1S/C9H15FN2O/c10-6-7-11-9(13)12-8-4-2-1-3-5-8/h2,4,8H,1,3,5-7H2,(H2,11,12,13) |
Clé InChI |
WYYXICAAPZOCQR-UHFFFAOYSA-N |
SMILES canonique |
C1CC=CC(C1)NC(=O)NCCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




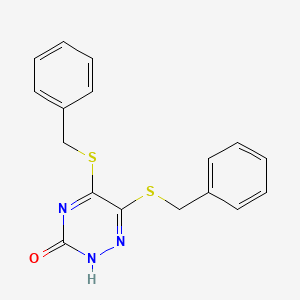
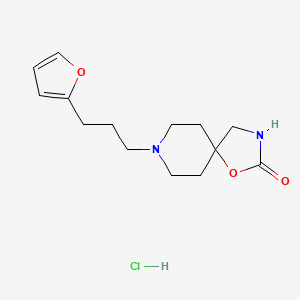
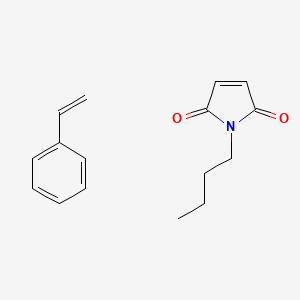
![[2-(3,4-Dichloroanilino)-2-oxoethyl]carbamyl chloride](/img/structure/B14693710.png)
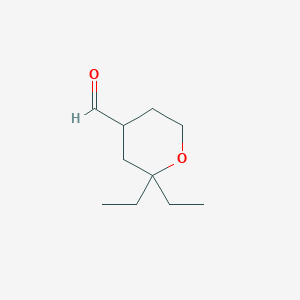
![5-[(e)-(2,3-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14693715.png)
![2-Phenylthieno[2,3-b]thiophene](/img/structure/B14693724.png)

